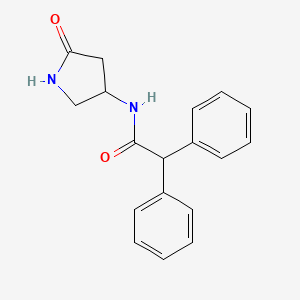

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide

Description

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and a diphenylacetamide moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-16-11-15(12-19-16)20-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIFZQLLEFYMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide typically involves the cyclization of itaconic acid derivatives with primary amines, followed by further functionalization steps. One common method includes the Masamune-Claisen condensation, which is used to form the β-keto esters, followed by cyclization with amidines to yield the desired pyrrolidinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide can be compared with other pyrrolidinone derivatives, such as:

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antimicrobial activity.

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: Studied for their potential anticancer properties.

N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Exhibits excellent antibacterial activity.

Biological Activity

N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential applications in drug development, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidinone ring, which is crucial for its biological activity. The compound's structural formula can be represented as follows:

This structure is characterized by a 5-oxopyrrolidine moiety linked to a diphenylacetamide group, contributing to its interaction with various biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of molecular pathways. The pyrrolidinone ring interacts with proteins and enzymes, potentially leading to the following effects:

- Antimicrobial Activity : The compound has shown promising results against multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Activity : Studies indicate that it can inhibit the proliferation of cancer cells, particularly in lung adenocarcinoma models (A549 cells) .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various strains. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |

| Pseudomonas aeruginosa | 32 µg/mL | Shows activity against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate effectiveness |

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial infections.

Anticancer Activity

The anticancer properties were evaluated using an MTT assay on A549 cells. The results are presented in the following table:

| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 100 | 66 | 45 |

| Cisplatin | 100 | 50 | 10 |

The compound exhibited notable cytotoxicity at higher concentrations while maintaining lower toxicity towards non-cancerous cells .

Case Studies

- Antimicrobial Efficacy : In a study examining the effectiveness of various compounds against resistant strains of bacteria, this compound demonstrated significant antibacterial activity. It was particularly effective in reducing viable counts of Staphylococcus aureus in vitro.

- Anticancer Research : A clinical study assessed the impact of this compound on lung cancer cell lines. Results indicated that it significantly reduced cell viability compared to untreated controls, suggesting its potential as an adjunct therapy in lung cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,2-diphenylacetamide derivatives, including N-(5-oxopyrrolidin-3-yl)-2,2-diphenylacetamide?

- Methodological Answer : The synthesis of 2,2-diphenylacetamide derivatives typically involves condensation reactions between substituted amines and activated carbonyl intermediates. For example, chloroacetyl chloride can react with aminopyrrolidinone derivatives under reflux conditions in the presence of a base (e.g., triethylamine) to form the acetamide bond . Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. For derivatives like this compound, modifications to the pyrrolidinone ring (e.g., introducing oxo groups) require careful control of reaction stoichiometry and temperature to avoid side reactions .

Q. How is X-ray crystallography utilized to determine the molecular conformation and packing of 2,2-diphenylacetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformations. For 2,2-diphenylacetamide derivatives, crystals are grown via slow evaporation of solvent mixtures (e.g., acetone:methanol). Data collection uses Mo-Kα radiation, and structures are refined using programs like SHELXL . Key parameters include dihedral angles between aromatic rings (e.g., 84.6°–85.0° in 2,2-diphenylacetamide) and hydrogen-bonding motifs (e.g., N–H⋯O interactions forming R₂²(8) ring motifs) . Validation tools like PLATON ensure structural accuracy .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the stability and crystallinity of this compound?

- Methodological Answer : Hydrogen bonds (H-bonds) dominate crystal packing and stability. In 2,2-diphenylacetamide derivatives, N–H⋯O and C–H⋯O interactions create zigzag chains along specific crystallographic axes. Graph set analysis (e.g., Etter’s rules) classifies these motifs, revealing how H-bond directionality influences supramolecular assembly . For N-(5-oxopyrrolidin-3-yl) derivatives, the oxopyrrolidine moiety introduces additional H-bond acceptors (e.g., carbonyl groups), which may enhance lattice stability .

Q. How are antimycobacterial activity assays designed to evaluate 2,2-diphenylacetamide derivatives, and how should contradictory data be interpreted?

- Methodological Answer : In vitro assays against Mycobacterium tuberculosis H37Rv involve serial dilutions (e.g., 6.25–100 µg/mL) in Middlebrook 7H9 broth. Growth inhibition is measured via optical density or CFU counts. Contradictions in activity data (e.g., 0–86% inhibition) may arise from structural variations (e.g., spirocyclic substituents) or assay conditions (e.g., inoculum size, incubation time). To resolve discrepancies, replicate experiments with standardized protocols and structural analogs (e.g., varying the oxadiazole or pyrrolidinone moieties) are recommended .

Q. What strategies optimize the synthetic yield and purity of this compound for pharmacological studies?

- Methodological Answer : Yield optimization involves:

- Catalyst selection : Bases like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .

- Purification : Recrystallization (e.g., using pet-ether) or flash chromatography removes unreacted precursors. Purity is confirmed via HPLC or NMR .

- Scale-up considerations : Hydrogenation steps (e.g., Pd/C in acetic acid) require controlled H₂ pressure to avoid over-reduction .

Data Analysis and Validation

Q. How can researchers validate the structural assignment of novel 2,2-diphenylacetamide derivatives?

- Methodological Answer : Multi-technique validation is critical:

- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity (e.g., diphenyl groups at δ 7.2–7.5 ppm). IR identifies carbonyl stretches (~1650–1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular formulae (e.g., C₁₈H₁₈N₂O₂ for a derivative) .

- Crystallography : SC-XRD provides unambiguous bond lengths/angles. Displacement parameters (e.g., Uₑq < 0.05 Ų) ensure model reliability .

Q. What computational tools predict the bioactivity and ADMET properties of 2,2-diphenylacetamide derivatives?

- Methodological Answer :

- Docking studies : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding to mycobacterial enzymes) .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions. For N-(5-oxopyrrolidin-3-yl) derivatives, the oxopyrrolidine group may improve solubility but reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.